molecular formula C6H6BrClN2 B12302088 3-bromo-5-chloro-N-methylpyridin-2-amine

3-bromo-5-chloro-N-methylpyridin-2-amine

Cat. No.: B12302088
M. Wt: 221.48 g/mol
InChI Key: YFAHCYUOTLPTBE-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-N-methylpyridin-2-amine is an organic compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-N-methylpyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method starts with 2-methylpyridine, which undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 3 and 5 positions, respectively. The methyl group is introduced via a methylation reaction using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-N-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-N-methylpyridin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-N-methylpyridin-2-amine is unique due to the presence of both bromo and chloro substituents along with a methyl group, which provides distinct chemical properties and reactivity compared to its analogs .

This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

3-bromo-5-chloro-N-methylpyridin-2-amine

InChI

InChI=1S/C6H6BrClN2/c1-9-6-5(7)2-4(8)3-10-6/h2-3H,1H3,(H,9,10)

InChI Key

YFAHCYUOTLPTBE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)Cl)Br

Origin of Product

United States

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